molecular formula C10H16O2 B8616320 Ethyl 2,2-dimethyl-4-hexynoate

Ethyl 2,2-dimethyl-4-hexynoate

Cat. No. B8616320
M. Wt: 168.23 g/mol
InChI Key: TVHKUUUOFPSCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-dimethyl-4-hexynoate is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,2-dimethyl-4-hexynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-dimethyl-4-hexynoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2,2-dimethyl-4-hexynoate

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 2,2-dimethylhex-4-ynoate

InChI

InChI=1S/C10H16O2/c1-5-7-8-10(3,4)9(11)12-6-2/h6,8H2,1-4H3

InChI Key

TVHKUUUOFPSCLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CC#CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon atmosphere, a solution of n-butyl lithium in hexane (1.64N, 26 ml, 0.043 mol) was dropwise added with stirring into a solution of anhydrous diisopropylamine (4.3 g, 0.043 mol) in anhydrous THF (35 ml) at -20° C. and the reaction mixture was stirred for 30 min. at -20° C. To the mixture was added dropwise a solution of ethyl 2-methyl-4-hexynoate (5.4 g, 0.035 mol) in anhydrous THF (15 ml) at -20° C. To the mixture was added anhydrous HMPA (2.25 ml, 0.013 mol). The reaction mixture was heated to room temperature and then stirred for 40 min. The mixture was again cooled to -30° C. and to the mixture was dropwise added a solution of methyl iodide (6.05 g, 0.043 mol) in anhydrous THF (5 ml). After warming to room temperature, the mixture was stirred for one hour, acetic acid (2.5 ml, 0.043 mol) was added, and the resulting mixture was concentrated. The residue was diluted with water (50 ml) and extracted with ethyl acetate (100 ml×2). The combined ethyl acetate layer were washed with water (30 ml) and with brine (20 ml), dried over anhydrous sodium sulfate, and concentrated. Distillation of the residue in vacuo give ethyl 2,2-dimethyl-4-hexynoate (3.7 g, 0.022 mol, 62%, B.p.: 65°-68° C./10 mmHg). The product was assigned the structure by the following data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.25 mL
Type
reactant
Reaction Step Four
Quantity
6.05 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
2.5 mL
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.